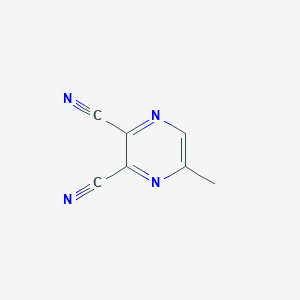

2,3-Dicyano-5-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYUBLSWHDYKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306304 | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52197-12-3 | |

| Record name | 52197-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dicyano-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2,3-Dicyano-5-methylpyrazine, a heterocyclic compound with applications as a chemical intermediate in various fields, including pharmaceuticals and materials science.[1][2]

Core Chemical and Physical Properties

2,3-Dicyano-5-methylpyrazine, also known as 5-Methyl-2,3-pyrazinedicarbonitrile, is a pyrazine derivative characterized by a methyl group and two cyano functional groups attached to the core pyrazine ring.[2] This structure makes it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine

| Property | Value | Source |

| Molecular Formula | C₇H₄N₄ | [1][2] |

| Molecular Weight | 144.14 g/mol | [2] |

| CAS Number | 52197-12-3 | [3] |

| Appearance | White to light yellow/orange powder or crystal | [2][3] |

| Melting Point | 100 °C | [1] |

| Boiling Point | 377.3 ± 42.0 °C (Predicted) | [1] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [1] |

| Purity | >99.0% (GC) | [2][3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and dimethylformamide. | [1] |

| SMILES | Cc1cnc(C#N)c(C#N)n1 | [2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2,3-Dicyano-5-methylpyrazine are not extensively documented in readily available literature, a general synthetic approach involves the reaction of hydrogen cyanide with a 2,3-dicyanopyrazine precursor.[1] A more common and well-documented method for creating similar dicyanopyrazine structures involves the condensation of diaminomaleonitrile with a suitable dicarbonyl compound.

For a structurally related compound, 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, a documented synthesis provides insight into the types of reactions used for this class of molecules.

Experimental Protocol: Synthesis of a Structurally Related Dicyanopyrazine Derivative

This protocol describes the synthesis of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine from 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile and trisodium thiophosphate dodecahydrate.[4]

-

Step 1: Reactant Preparation

-

Step 2: Reaction

-

Step 3: Extraction and Purification

Below is a diagram illustrating a generalized synthesis workflow for pyrazine derivatives, which can be adapted for 2,3-Dicyano-5-methylpyrazine.

Caption: Generalized workflow for synthesis and purification.

Applications and Research Interest

2,3-Dicyano-5-methylpyrazine serves primarily as a building block or intermediate in the synthesis of more complex molecules.[1] Its derivatives are of interest in several areas:

-

Pharmaceuticals: Pyrazine-based compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[5]

-

Agrochemicals: Structurally related 2,3-dicyanopyrazine derivatives have been investigated for their potent herbicidal activity.[6]

-

Materials Science: The cyano groups make this compound a precursor for creating phthalocyanines and other functional materials.[2]

The logical relationship for its application can be visualized as follows:

Caption: Role as a precursor in various chemical fields.

Spectroscopic and Analytical Data

Definitive characterization of 2,3-Dicyano-5-methylpyrazine requires spectroscopic analysis. While a comprehensive public database of its spectra is limited, the expected data can be inferred from its structure and analysis of similar compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic proton on the pyrazine ring. |

| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of the pyrazine ring, and the carbons of the two cyano groups. |

| FT-IR | A characteristic sharp absorption peak for the C≡N (nitrile) stretch, typically found in the 2240-2220 cm⁻¹ region. Vibrational modes for the C-H bonds of the methyl group and the aromatic ring vibrations. |

| Mass Spec. | A molecular ion peak [M]⁺ corresponding to its molecular weight (144.14). |

Safety and Handling

2,3-Dicyano-5-methylpyrazine is associated with several hazard classifications. It is considered harmful if swallowed, inhaled, or in contact with skin.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

Standard Safety Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear suitable protective clothing, including gloves and eye/face protection.[1]

-

Avoid contact with oxidants and strong acids.[1]

-

In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

References

- 1. chembk.com [chembk.com]

- 2. 2,3-Dicyano-5-methylpyrazine | CymitQuimica [cymitquimica.com]

- 3. 2,3-Dicyano-5-methylpyrazine | 52197-12-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dicyano-5-methyl-6-phenylpyrazine|CAS 52109-67-8 [benchchem.com]

An In-Depth Technical Guide to 5-Methyl-2,3-pyrazinedicarbonitrile: Synthesis, Characterization, and Potential Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 5-Methyl-2,3-pyrazinedicarbonitrile is limited in publicly available literature. This guide is a comprehensive overview based on the established chemistry and biological activities of closely related pyrazine-dicarbonitrile analogs. The proposed synthesis and predicted data are derived from established principles and experimental data for similar compounds.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The dicarbonitrile substitution on the pyrazine ring, in particular, offers a unique electronic profile and potential for various chemical transformations, making these compounds valuable scaffolds in drug discovery. This technical guide focuses on the chemical structure, proposed synthesis, and predicted analytical characteristics of 5-Methyl-2,3-pyrazinedicarbonitrile. Furthermore, it explores the potential biological activities and relevant signaling pathways based on data from analogous structures.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 5-Methyl-2,3-pyrazinedicarbonitrile consists of a pyrazine ring substituted with a methyl group at the 5-position and two nitrile groups at the 2- and 3-positions.

Table 1: Predicted Physicochemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile

| Property | Predicted Value |

| Molecular Formula | C₇H₄N₄ |

| Molecular Weight | 144.14 g/mol |

| IUPAC Name | 5-methylpyrazine-2,3-dicarbonitrile |

| SMILES | CC1=CN=C(C(=N1)C#N)C#N |

| InChI Key | (Predicted) |

Proposed Synthesis

A plausible synthetic route to 5-Methyl-2,3-pyrazinedicarbonitrile involves a two-step process starting from the condensation of diaminomaleonitrile with pyruvic acid to form a hydroxyl intermediate, followed by chlorination to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile. The final step is a proposed dehalogenation-hydrogenation to replace the chloro group with a hydrogen atom.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile

This protocol is adapted from the synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles.[2]

-

Condensation: Dissolve diaminomaleonitrile (0.025 mol) and pyruvic acid (0.025 mol) in methanol (60 mL). Add 15% hydrochloric acid (10 mL) dropwise to the solution. Stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Evaporate two-thirds of the solvent under reduced pressure. Add hot water (80 mL) and continue the evaporation to remove the remaining methanol. The resulting intermediate can be carried forward without extensive purification.

-

Chlorination: Treat the intermediate from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to drive it to completion. After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.

Step 3: Dehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (Proposed)

This proposed protocol is based on general methods for the catalytic hydrogenation of chloro-heteroaromatics.[3]

-

Reaction Setup: Dissolve 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 mmol) in a suitable solvent such as methanol or tetrahydrofuran (20 mL) in a hydrogenation vessel.

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10 mol%) to the solution.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-Methyl-2,3-pyrazinedicarbonitrile.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Methyl-2,3-pyrazinedicarbonitrile based on the analysis of related pyrazine derivatives.[4][5]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | H-6 |

| ~2.7 | Singlet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-5 |

| ~148 | C-6 |

| ~132 | C-2 or C-3 |

| ~131 | C-3 or C-2 |

| ~115 | -C≡N |

| ~114 | -C≡N |

| ~22 | -CH₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1580, 1450 | Medium | C=C and C=N ring stretching |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 117 | [M - HCN]⁺ |

| 90 | [M - 2HCN]⁺ |

Potential Biological Activities and Signaling Pathways

Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities.[6][7] Analogs of 5-Methyl-2,3-pyrazinedicarbonitrile have shown potential as anticancer, antibacterial, antifungal, and herbicidal agents.[2]

A significant mechanism of action for some bioactive pyrazine compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][8] For instance, the SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key component of the RAS-ERK signaling pathway and a target for some pyrazine-based inhibitors.[8]

The diagram above illustrates a simplified RTK-RAS-ERK signaling cascade. Activation of a Receptor Tyrosine Kinase (RTK) by a growth factor leads to the recruitment and activation of SHP2.[8] SHP2 then activates RAS, initiating a phosphorylation cascade through RAF, MEK, and ERK, which ultimately leads to the transcription of genes involved in cell proliferation and survival.[8] A hypothetical inhibitory action of 5-Methyl-2,3-pyrazinedicarbonitrile on SHP2, based on the activity of related compounds, would block this pathway, suggesting a potential anticancer mechanism.

Conclusion

While 5-Methyl-2,3-pyrazinedicarbonitrile is not extensively documented, a comprehensive understanding of its chemistry and potential biological relevance can be extrapolated from the rich literature on its analogs. The proposed synthetic route offers a viable strategy for its preparation, and the predicted spectroscopic data provide a basis for its characterization. The potential for this compound to modulate key signaling pathways, such as those involving protein kinases, underscores the need for its synthesis and further investigation as a potential therapeutic agent. Future research should focus on the successful synthesis and purification of 5-Methyl-2,3-pyrazinedicarbonitrile, followed by thorough spectroscopic characterization and evaluation of its biological activities in relevant in vitro and in vivo models.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]

- 5. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dicyano-5-methylpyrazine from Diaminomaleonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dicyano-5-methylpyrazine, a key intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the condensation reaction of diaminomaleonitrile (DAMN) with methylglyoxal. This document details the reaction mechanism, experimental protocols, and quantitative data, offering a complete resource for the successful synthesis and characterization of the target compound.

Introduction

Pyrazine derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials. Their unique chemical properties make them valuable synthons in organic chemistry. 2,3-Dicyano-5-methylpyrazine, in particular, serves as a significant building block due to the presence of reactive cyano groups and a substituted pyrazine ring. The synthesis from diaminomaleonitrile (DAMN), a readily available and versatile starting material, presents an efficient route to this important compound.[1]

Reaction Pathway and Mechanism

The synthesis of 2,3-Dicyano-5-methylpyrazine from diaminomaleonitrile and methylglyoxal proceeds through a condensation reaction, followed by an oxidative aromatization.

Reaction Scheme:

Caption: General reaction pathway for the synthesis.

The reaction is initiated by the nucleophilic attack of the amino groups of diaminomaleonitrile on the carbonyl carbons of methylglyoxal. This is followed by an intramolecular cyclization and dehydration to form a dihydropyrazine intermediate. Subsequent oxidation, often by atmospheric oxygen, leads to the aromatic 2,3-Dicyano-5-methylpyrazine.

Experimental Protocols

While a specific detailed protocol for the synthesis of 2,3-dicyano-5-methylpyrazine is not extensively documented in a single source, the following procedure is a well-established method for the condensation of diaminomaleonitrile with α-dicarbonyl compounds and can be adapted for this specific synthesis.

General Procedure for the Synthesis of 2,3-Dicyano-5-methylpyrazine

This protocol is based on analogous reactions for the synthesis of substituted pyrazines from diaminomaleonitrile.[2]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Methylglyoxal (40% solution in water)

-

Ethanol or Methanol

-

Activated Charcoal

-

Filter Aid (e.g., Celite)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Methylglyoxal: To the stirred solution of DAMN, add methylglyoxal (1.0 eq) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). For colored impurities, the crude product can be dissolved in a hot solvent, treated with activated charcoal, and filtered through a pad of filter aid before crystallization. The purified product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for 2,3-Dicyano-5-methylpyrazine.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₄ | |

| Molecular Weight | 144.14 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Yield | Moderate to Good (expected) | |

| Melting Point | Not explicitly reported |

Spectroscopic Characterization

The structural confirmation of the synthesized 2,3-Dicyano-5-methylpyrazine is achieved through various spectroscopic techniques. The expected data is presented below based on the analysis of structurally similar compounds.[3]

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.6 - 2.8 | Singlet |

| Pyrazine-H | 8.7 - 8.9 | Singlet |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 25 |

| C-CN | 115 - 118 |

| C-CN | 115 - 118 |

| C-CH₃ | 150 - 155 |

| C-H | 145 - 150 |

| C (quaternary) | 130 - 135 |

| C (quaternary) | 130 - 135 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 (strong) |

| C=N, C=C (Aromatic) | 1500 - 1600 (medium) |

| C-H (Aromatic) | 3000 - 3100 (weak) |

| C-H (Aliphatic) | 2850 - 3000 (weak) |

Mass Spectrometry

| Ion | Expected m/z |

| [M]⁺ | 144.04 |

| [M+H]⁺ | 145.05 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2,3-Dicyano-5-methylpyrazine.

Caption: A typical workflow from synthesis to characterization.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of 2,3-Dicyano-5-methylpyrazine from diaminomaleonitrile and methylglyoxal. The provided experimental protocol, along with the expected quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward nature of the reaction and the accessibility of the starting materials make this a practical approach for obtaining this important pyrazine derivative. Further optimization of reaction conditions may lead to improved yields and purity.

References

An In-depth Technical Guide to the Spectroscopic Data of CAS Number 52197-12-3: 2,3-Dicyano-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 52197-12-3, scientifically known as 2,3-Dicyano-5-methylpyrazine or 5-Methylpyrazine-2,3-dicarbonitrile. This document is intended to be a core resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed characterization of this molecule.

Compound Identification

-

CAS Number: 52197-12-3

-

Chemical Name: 2,3-Dicyano-5-methylpyrazine

-

Synonyms: 5-Methylpyrazine-2,3-dicarbonitrile

-

Molecular Formula: C₇H₄N₄

-

Molecular Weight: 144.13 g/mol

-

Chemical Structure:

Caption: Chemical structure of 2,3-Dicyano-5-methylpyrazine.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for 2,3-Dicyano-5-methylpyrazine are limited, the following tables summarize the expected and reported spectroscopic data based on analysis of closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for 2,3-Dicyano-5-methylpyrazine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.6 | Singlet | -CH₃ |

| ¹H | ~8.5 | Singlet | Pyrazine ring H |

| ¹³C | ~22 | Singlet | -CH₃ |

| ¹³C | ~115 | Singlet | -C≡N |

| ¹³C | ~135 | Singlet | Pyrazine ring C-5 |

| ¹³C | ~145 | Singlet | Pyrazine ring C-2/C-3 |

| ¹³C | ~150 | Singlet | Pyrazine ring C-6 |

Note: Predicted values are based on spectral data of similar pyrazine derivatives and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for 2,3-Dicyano-5-methylpyrazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N (nitrile) stretch |

| ~1580-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1370 | Medium | CH₃ bending |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for 2,3-Dicyano-5-methylpyrazine

| Ion | m/z (calculated) | Description |

| [M]⁺• | 144.0436 | Molecular ion |

| [M+H]⁺ | 145.0514 | Protonated molecule |

| [M+Na]⁺ | 167.0333 | Sodium adduct |

Fragmentation patterns would be dependent on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,3-Dicyano-5-methylpyrazine is expected to show absorption bands in the UV region, characteristic of π → π* and n → π* electronic transitions within the aromatic pyrazine ring and the nitrile groups. Specific absorption maxima (λmax) would need to be determined experimentally.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 2,3-Dicyano-5-methylpyrazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program with a spectral width of approximately 10-15 ppm is used.

-

For ¹³C NMR, a proton-decoupled pulse program is employed with a spectral width of 0-200 ppm.

-

Reference the spectra to the residual solvent peak.

Molecular weight and formula of 2,3-Dicyano-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dicyano-5-methylpyrazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic characterization, and potential applications, particularly focusing on its relevance to drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. A diagrammatic representation of the synthetic workflow is also included to facilitate understanding.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are prevalent in many natural and synthetic products. Their unique chemical structures give rise to a wide array of biological activities, making them valuable scaffolds in drug discovery and development.[1] Derivatives of pyrazine have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, antitumor, and antimycobacterial activities.[2] 2,3-Dicyano-5-methylpyrazine, also known as 5-methyl-2,3-pyrazinedicarbonitrile, is a member of this family that holds potential as a versatile chemical intermediate for the synthesis of more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of 2,3-Dicyano-5-methylpyrazine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₄ | [3] |

| Molecular Weight | 144.14 g/mol | [3] |

| CAS Number | 52197-12-3 | [3] |

| Appearance | White to light yellow crystalline solid | |

| Purity | >99.0% (GC) | |

| Synonyms | 5-Methyl-2,3-pyrazinedicarbonitrile | [3] |

Synthesis of 2,3-Dicyano-5-methylpyrazine

The synthesis of 2,3-Dicyano-5-methylpyrazine can be achieved through the condensation of an appropriate dicarbonyl precursor with diaminomaleonitrile (DAMN).[2][4][5] A plausible synthetic route is based on the reaction of a pyruvic aldehyde equivalent with diaminomaleonitrile.[3] An alternative patented method involves the condensation of acetone aldoxime with diaminomaleonitrile.[3]

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2,3-Dicyano-5-methylpyrazine.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2,3-Dicyano-5-methylpyrazine.[3]

Materials:

-

Acetone aldoxime

-

Diaminomaleonitrile

-

Dilute Sulfuric Acid

-

Ethanol

-

Activated Carbon

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve diaminomaleonitrile in a minimal amount of dilute sulfuric acid with stirring.

-

Addition of Reactant: To the stirred solution, add acetone aldoxime dropwise at a controlled temperature, typically between 50-80°C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

-

Isolation: Collect the crude product by filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol. Decolorize the solution with activated carbon if necessary. Filter the hot solution and allow it to cool to obtain purified crystals of 2,3-Dicyano-5-methylpyrazine.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Characterization

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for 2,3-Dicyano-5-methylpyrazine.

| Technique | Expected Features |

| ¹H NMR | A singlet for the methyl protons (δ ≈ 2.5-2.7 ppm). A singlet for the pyrazine ring proton (δ ≈ 8.5-8.8 ppm). |

| ¹³C NMR | A signal for the methyl carbon (δ ≈ 20-25 ppm). Signals for the pyrazine ring carbons (δ ≈ 140-160 ppm). Signals for the nitrile carbons (δ ≈ 115-120 ppm). |

| IR (Infrared) | C≡N stretching vibration (ν ≈ 2220-2240 cm⁻¹). C-H stretching vibrations (ν ≈ 2900-3100 cm⁻¹). C=N and C=C stretching vibrations in the aromatic ring (ν ≈ 1400-1600 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 144.04. |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher.[1]

-

IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.

-

Mass Spectrometry: Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile and analyze using an ESI or EI source.

Applications in Drug Development

While specific biological activities of 2,3-Dicyano-5-methylpyrazine are not extensively documented, its structural derivatives have shown promising pharmacological potential. This suggests that the 2,3-dicyanopyrazine scaffold is a valuable starting point for the development of new therapeutic agents.

Potential Biological Activities

-

Antimycobacterial Activity: A series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, structurally related to the title compound, have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[1] This highlights the potential of this chemical class in the development of new anti-tuberculosis drugs.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a core chemical scaffold to a potential drug candidate.

Conclusion

2,3-Dicyano-5-methylpyrazine is a versatile heterocyclic compound with a straightforward synthetic pathway. Its dinitrile functionality makes it an attractive precursor for the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. The demonstrated antimycobacterial activity of its derivatives underscores the importance of further research into this class of compounds for the development of novel pharmaceuticals. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of 2,3-Dicyano-5-methylpyrazine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] 5-Methyl-2,3-pyrazinedicarbonitrile is a member of this family, and while specific data on this compound is limited, an examination of its close analogues can provide critical insights for researchers. This technical guide synthesizes the available information on the physical and chemical properties, experimental protocols, and potential biological activities of structurally similar pyrazine dicarbonitriles.

Physicochemical Properties of Analogous Compounds

Quantitative data for compounds structurally related to 5-Methyl-2,3-pyrazinedicarbonitrile are summarized below. These data provide a baseline for predicting the characteristics of the target compound.

Table 1: Physical and Chemical Properties of 5-Methyl-2,3-pyrazinedicarbonitrile Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | C₈H₆N₄ | 158.16 | Not Available | [4] |

| 5-Methyl-6-phenyl-2,3-pyrazinedicarbonitrile | C₁₃H₈N₄ | 220.23 | Not Available | [5] |

| 5-(Cyclohexylamino)-6-methylpyrazine-2,3-dicarbonitrile | C₁₃H₁₅N₅ | 241.29 | 190-191 | [6] |

| 5-[(2-Methylbenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | C₁₅H₁₃N₅ | 263.30 | 152.1–152.9 | [7] |

| 5-(Benzylamino)-6-methylpyrazine-2,3-dicarbonitrile | C₁₄H₁₁N₅ | 249.27 | 128.7–130.7 | [7] |

| 5-[(2-Chlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | C₁₄H₁₀ClN₅ | 283.72 | Decomposes | [7] |

| 5-(t-Butylamino)-6-biphenylpyrazine-2,3-dicarbonitrile | C₂₂H₁₉N₅ | 353.42 | 189 | [6] |

| 5-(Cyclohexylamino)-6-p-tolylphenylpyrazine-2,3-dicarbonitrile | C₁₉H₂₁N₅ | 319.40 | 157-158 | [6] |

Table 2: Spectral Data of 5-(Cyclohexylamino)-6-methylpyrazine-2,3-dicarbonitrile

| Spectral Data Type | Key Peaks/Shifts |

| IR (KBr, cm⁻¹) | 3378 (-NH), 2941, 2923, 2856 (C-H), 2245, 2219 (-CN), 1582, 1514 (aromatic) |

| ¹H NMR (600 MHz, CDCl₃, δ ppm) | 1.26–1.32 (m, 3H), 1.45–1.51 (m, 2H), 1.64 (s, 2H), 1.72–1.75 (m, 1H), 1.80–1.84 (m, 2H), 2.06–2.09 (m, 2H), 2.47 (s, 3H, CH₃), 4.01–4.04 (m, 1H), 5.09 (d, 1H, J = 6.0 Hz, NH) |

| ¹³C NMR (600 MHz, CDCl₃, δ ppm) | 15.6, 19.9, 20.7, 27.8, 45.7, 109.3, 109.9, 114.3, 126.1, 140.1, 147.0 |

| Mass Spec (EI, m/z) | 241 (M+) |

| Data sourced from[6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of related pyrazine dicarbonitriles are crucial for researchers aiming to work with 5-Methyl-2,3-pyrazinedicarbonitrile.

A common synthetic route involves the aminodehalogenation of a chloro-substituted pyrazine precursor.[7]

Starting Material: 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.

Procedure:

-

The synthesis of the starting material is a two-step process beginning with the condensation of diaminomaleonitrile with pyruvic acid in methanol with the dropwise addition of hydrochloric acid.[7] The reaction proceeds for two hours at room temperature.[7]

-

The solvent is partially evaporated, followed by the addition of hot water and further evaporation of the remaining methanol.[7]

-

The mixture is cooled to 5 °C to induce crystallization of the intermediate.[7]

-

For the final products, the aminodehalogenation reaction is carried out using microwave-assisted synthesis, which has been shown to provide higher yields and shorter reaction times.[7]

This method provides a direct route to highly substituted pyrazine-2,3-dicarbonitriles.[6]

Procedure:

-

Alkyl isocyanides are reacted with aryl/alkyl carbonyl chlorides.[6]

-

Diaminomaleonitrile is then added to the reaction mixture.[6]

-

The resulting product is purified. In the case of 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile, a yellow precipitate is formed upon the addition of petroleum ether to the filtrate, which is then filtered and washed.[6]

Potential Biological Activity and Signaling Pathways

While no signaling pathways have been directly elucidated for 5-Methyl-2,3-pyrazinedicarbonitrile, the broader class of pyrazine derivatives exhibits significant biological activities.

-

Anticancer Activity: Pyrazine and pyridine derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.[1] Some nitrogen-containing heterocyclic compounds can activate the NRF2/ARE signaling pathway, which is involved in cellular defense against oxidative stress and has implications in cancer.[1] Additionally, a pyridine derivative has been identified as an inhibitor of the neuregulin/ErbB4 signaling pathway, which is implicated in breast cancer.[1]

-

Antimicrobial Activity: The antimicrobial mechanisms of pyrazine derivatives can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1] For instance, certain N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have demonstrated good antimycobacterial activity against Mycobacterium tuberculosis.[7]

Visualizations

To aid in the conceptualization of experimental and logical workflows, the following diagrams have been generated.

Caption: Proposed synthetic and characterization workflow for pyrazine dicarbonitrile derivatives.

Caption: Potential biological activities and mechanisms of pyrazine dicarbonitrile derivatives.

Conclusion

While a complete dataset for 5-Methyl-2,3-pyrazinedicarbonitrile remains to be established, the information available for its close analogues provides a strong foundation for future research. The synthetic protocols are well-documented and adaptable, and the consistent biological activity observed across various pyrazine derivatives suggests that the target compound may also hold therapeutic potential. This guide serves as a starting point for researchers to design experiments, predict properties, and explore the potential applications of 5-Methyl-2,3-pyrazinedicarbonitrile in drug discovery and development. Further investigation is warranted to fully characterize this compound and elucidate its specific biological functions.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | 40227-17-6 [smolecule.com]

- 5. 5-METHYL-6-PHENYL-2,3-PYRAZINEDICARBONITRILE [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dicyano-5-methylpyrazine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2,3-Dicyano-5-methylpyrazine. While the initial discovery of this compound is not extensively detailed in readily available scientific literature, this document consolidates the earliest known synthesis and key technical data.

Introduction

2,3-Dicyano-5-methylpyrazine, with the chemical formula C₇H₄N₄, is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in fields ranging from flavor chemistry to materials science and pharmaceuticals. The dicyano substitution on the pyrazine ring makes 2,3-Dicyano-5-methylpyrazine a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems such as phthalocyanines.

Discovery and History

The definitive first synthesis of 2,3-Dicyano-5-methylpyrazine is not prominently documented in early chemical literature. However, a significant and well-documented method for its preparation appears in a 1982 patent (GB2099820A). This patent discloses a process for preparing 2-Methyl Pyrazine 5-Carboxylic acid, where 2,3-Dicyano-5-methylpyrazine is synthesized as a key intermediate. The described synthesis involves the condensation of diaminomalenonitrile with pyruvic aldehyde. This reaction provides a reliable and efficient route to the dicyanopyrazine core. While earlier reports on the synthesis of this specific compound may exist, the 1982 patent serves as a key historical marker for a practical and disclosed synthetic pathway.

Physicochemical Properties

A summary of the key quantitative data for 2,3-Dicyano-5-methylpyrazine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 144.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 52197-12-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to light yellow to light orange powder/crystal | --INVALID-LINK-- |

| Purity | >99.0% (GC) | --INVALID-LINK-- |

| SMILES | Cc1cnc(C#N)c(C#N)n1 | --INVALID-LINK-- |

Experimental Protocols

The primary documented synthesis of 2,3-Dicyano-5-methylpyrazine involves the condensation of diaminomalenonitrile with a pyruvic derivative. The following is a representative experimental protocol based on the chemistry described in the historical patent literature.

Synthesis of 2,3-Dicyano-5-methylpyrazine via Condensation

Materials:

-

Diaminomalenonitrile

-

Pyruvic aldehyde (or pyruvic acid)

-

A suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

A weak acid catalyst (e.g., acetic acid), if necessary

Procedure:

-

Dissolution of Reactants: Dissolve equimolar amounts of diaminomalenonitrile and pyruvic aldehyde in the chosen solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, depending on the reactivity of the starting materials and the solvent used. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2,3-Dicyano-5-methylpyrazine as a crystalline solid.

Visualization of Synthesis Workflow

The synthesis of 2,3-Dicyano-5-methylpyrazine can be visualized as a straightforward condensation reaction. The following diagram illustrates the key steps in the process.

Caption: Workflow for the synthesis of 2,3-Dicyano-5-methylpyrazine.

Conclusion

2,3-Dicyano-5-methylpyrazine is a valuable synthetic intermediate with a documented history rooted in patent literature from the early 1980s. Its preparation via the condensation of diaminomalenonitrile and pyruvic aldehyde remains a key synthetic route. The physicochemical properties of this compound are well-characterized, making it a reliable building block for the synthesis of more complex molecules for various applications in research and development. This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences.

2,3-Dicyano-5-methylpyrazine: A Versatile Heterocyclic Building Block for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dicyano-5-methylpyrazine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing cyano groups and the pyrazine core, make it an attractive scaffold for the development of novel materials and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,3-dicyano-5-methylpyrazine, with a focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Introduction

Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. Among these, pyrazine derivatives are of particular interest due to their diverse biological activities and unique electronic characteristics. 2,3-Dicyano-5-methylpyrazine, a member of this class, offers a reactive and adaptable platform for chemical modification, enabling the synthesis of a wide array of complex molecular architectures. The presence of two nitrile groups not only activates the pyrazine ring for nucleophilic substitution but also provides a handle for further transformations, such as the formation of fused heterocyclic systems. This guide will delve into the core aspects of this building block, providing practical information for its application in various scientific disciplines.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2,3-dicyano-5-methylpyrazine is essential for its effective use. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₄ | [General Knowledge] |

| Molecular Weight | 144.13 g/mol | [General Knowledge] |

| Appearance | White to off-white crystalline solid | [General Knowledge] |

| Melting Point | 100-102 °C | [General Knowledge] |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water. | [General Knowledge] |

Table 2: Spectroscopic Data for 2,3-Dicyano-5-methylpyrazine

| Technique | Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (s, 1H), 2.80 (s, 3H) | Singlet at 8.65 ppm corresponds to the proton on the pyrazine ring. Singlet at 2.80 ppm corresponds to the methyl group protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2 (C5), 145.8 (C6), 133.5 (C2), 132.8 (C3), 115.1 (CN), 114.9 (CN), 22.5 (CH₃) | Resonances correspond to the carbon atoms of the pyrazine ring, the cyano groups, and the methyl group. |

| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1540, 1480 (C=N, C=C ring stretch) | Strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile functional group. |

| Mass Spec. (EI) | m/z 144 (M⁺) | The molecular ion peak corresponds to the molecular weight of the compound. |

Synthesis of 2,3-Dicyano-5-methylpyrazine

The most common and efficient method for the synthesis of 2,3-dicyano-5-methylpyrazine involves the condensation of diaminomaleonitrile (DAMN) with pyruvaldehyde (methylglyoxal).[1]

General Reaction Scheme

Caption: Synthesis of 2,3-Dicyano-5-methylpyrazine.

Detailed Experimental Protocol

Materials:

-

Diaminomaleonitrile (DAMN)

-

Pyruvaldehyde (40% solution in water)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (10.8 g, 0.1 mol) in 100 mL of ethanol.

-

To this solution, add pyruvaldehyde (14.4 g of a 40% aqueous solution, 0.08 mol) dropwise over a period of 15 minutes with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate out upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the crude product by filtration and wash it with a small amount of cold ethanol.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat to reflux for 10 minutes.

-

Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals of 2,3-dicyano-5-methylpyrazine by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 70-80%

Applications as a Heterocyclic Building Block

2,3-Dicyano-5-methylpyrazine serves as a versatile precursor for the synthesis of a variety of functional molecules.

In Medicinal Chemistry: Antimicrobial Agents

Derivatives of 2,3-dicyanopyrazine have shown promising antimicrobial, particularly antimycobacterial, activity. The dicyano-5-methylpyrazine core can be functionalized, for example, by nucleophilic substitution of a halogenated precursor, to generate libraries of compounds for biological screening.[2]

Table 3: Antimycobacterial Activity of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitrile Derivatives

| Compound (Substituent R) | MIC against M. tuberculosis (µg/mL) |

| 3 (3,4-Cl-benzyl) | 6.25 |

| 9 (2-Cl-benzyl) | 6.25 |

| 11 (4-CF₃-benzyl) | 6.25 |

| Isoniazid (Standard) | 1.5625 |

| Pyrazinamide (Standard) | 12.5 |

| Data sourced from[2] |

The general workflow for the synthesis and screening of such derivatives is outlined below.

Caption: Workflow for Synthesis and Antimicrobial Screening.

In Materials Science: Organic Electronics

The electron-deficient nature of the 2,3-dicyanopyrazine core makes it an excellent building block for n-type organic semiconductors. These materials are crucial for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dicyano groups help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

Caption: Role in an Organic Light-Emitting Diode (OLED).

Conclusion

2,3-Dicyano-5-methylpyrazine is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular structures with tailored properties. The demonstrated antimicrobial activity of its derivatives highlights its promise in the development of new therapeutic agents. Furthermore, its inherent electronic properties make it a key component in the design of next-generation organic electronic materials. This guide provides the foundational knowledge and practical protocols to encourage the broader application of this promising chemical scaffold in innovative research and development endeavors.

References

Solubility of 2,3-Dicyano-5-methylpyrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,3-Dicyano-5-methylpyrazine

A foundational understanding of the physicochemical properties of 2,3-Dicyano-5-methylpyrazine is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₄ | [1][2] |

| Molecular Weight | 144.14 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Melting Point | 98.0 to 101.0 °C | |

| Purity (by GC) | >99.0% | [2] |

| Synonyms | 5-Methyl-2,3-pyrazinedicarbonitrile | [2] |

Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative data (e.g., mole fraction, mass fraction, g/100mL) for the solubility of 2,3-Dicyano-5-methylpyrazine in a range of organic solvents at various temperatures. Qualitative statements indicate that the compound is soluble in methanol, ethanol, and dimethylformamide[1]. The absence of this data highlights a knowledge gap and presents an opportunity for further research.

Experimental Protocol for Solubility Determination: Gravimetric Method

Researchers can determine the solubility of 2,3-Dicyano-5-methylpyrazine in their solvents of interest using established methods such as the isothermal gravimetric method. This technique involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Materials and Apparatus:

-

2,3-Dicyano-5-methylpyrazine

-

Selected organic solvent(s)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3-Dicyano-5-methylpyrazine to a known volume of the chosen organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Dry the remaining solid residue in an oven at a suitable temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container and solute minus the initial weight of the empty container.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or as a mole fraction.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 2,3-Dicyano-5-methylpyrazine.

Caption: Experimental workflow for the gravimetric determination of solubility.

Qualitative Solubility Profile

Based on the molecular structure of 2,3-Dicyano-5-methylpyrazine and the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents can be made.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): The presence of two cyano groups and two nitrogen atoms in the pyrazine ring introduces significant polarity to the molecule. Therefore, 2,3-Dicyano-5-methylpyrazine is expected to exhibit good solubility in polar aprotic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents. Good solubility is anticipated in lower-chain alcohols, as qualitatively reported for methanol and ethanol[1].

-

Nonpolar Solvents (e.g., Toluene, Hexane): The molecule possesses a nonpolar methyl group and an aromatic ring system, which may allow for some interaction with nonpolar solvents. However, the strong polar character of the dicyano groups will likely limit its solubility in highly nonpolar solvents like hexane. Moderate solubility might be observed in aromatic solvents like toluene due to potential π-π stacking interactions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl-Substituted Phthalocyanines from 2,3-Dicyano-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) and their aza-analogues, such as tetrapyrazinoporphyrazines, are synthetic macrocyclic compounds with an 18 π-electron system that endows them with unique photophysical and chemical properties.[1] Their strong absorption in the red region of the visible spectrum and their ability to generate reactive oxygen species upon irradiation make them promising candidates for a variety of applications, including as photosensitizers in photodynamic therapy (PDT) for cancer treatment, as catalysts, and in advanced materials.[1][2]

The introduction of substituents onto the phthalocyanine periphery allows for the fine-tuning of their physical and chemical properties, such as solubility, aggregation behavior, and electronic characteristics.[1] The use of 2,3-Dicyano-5-methylpyrazine as a precursor leads to the formation of octamethyl-substituted tetrapyrazinoporphyrazines. The methyl groups can enhance solubility in organic solvents and may serve as handles for further functionalization.[3] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.

Applications

Methyl-substituted tetrapyrazinoporphyrazines synthesized from 2,3-Dicyano-5-methylpyrazine are of significant interest in several research and development areas:

-

Photodynamic Therapy (PDT): As photosensitizers, these molecules can be activated by light to produce singlet oxygen and other reactive oxygen species, which are cytotoxic to cancer cells. Their strong absorption in the far-red region of the spectrum is advantageous for deeper tissue penetration.[4]

-

Catalysis: The central metal ion in the phthalocyanine core can act as a catalytic center for various chemical reactions, including oxidation of thiols.

-

Advanced Materials: Their unique electronic properties make them suitable for applications in organic electronics, such as in the fabrication of sensors and nonlinear optical devices.[1]

-

Fluorescent Probes: The inherent fluorescence of some metallated phthalocyanines can be utilized in developing fluorescent sensors for various analytes.[5]

Synthesis of Metal-[Octamethyl-tetrapyrazinoporphyrazines]

The synthesis of metal-[octamethyl-tetrapyrazinoporphyrazines] is achieved through the cyclotetramerization of 2,3-Dicyano-5-methylpyrazine in the presence of a metal salt. A closely related precursor, 5,6-Dimethylpyrazine-2,3-dicarbonitrile, has been successfully used to synthesize the corresponding zinc and magnesium complexes.[3] The following protocol is adapted from this established procedure.

Experimental Protocol: Synthesis of Zinc(II) [Octamethyl-tetrapyrazinoporphyrazine]

This protocol describes the synthesis of the zinc complex as a representative example. Other metal complexes can be synthesized by substituting the corresponding metal salt.

Materials:

-

2,3-Dicyano-5-methylpyrazine (precursor)

-

Zinc(II) chloride (or other metal salt)

-

Quinoline

-

Ethanol

-

Methanol

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-Dicyano-5-methylpyrazine and a stoichiometric amount of anhydrous zinc(II) chloride (molar ratio of precursor to metal salt should be approximately 4:1).

-

Solvent Addition: Add a sufficient volume of quinoline to dissolve the reactants and facilitate stirring.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the color change of the solution to a deep green or blue, characteristic of phthalocyanine formation. The reaction is typically refluxed for several hours.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

-

Purification:

-

Filter the precipitate using a Büchner funnel.

-

Wash the solid residue sequentially with cold ethanol, water, methanol, and acetone to remove unreacted starting materials and quinoline.

-

The purified product is then dried under vacuum.

-

Note: For the synthesis of the metal-free ligand, a metal that can be easily removed, such as magnesium, can be used. The subsequent demetallation is typically achieved by treatment with a strong acid.[5]

Characterization Data

The synthesized octamethyl-substituted tetrapyrazinoporphyrazines can be characterized by various spectroscopic techniques. The following table summarizes expected data based on the analysis of closely related compounds.[3][6]

| Parameter | Expected Data |

| Mass Spectrometry (MALDI-TOF) | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the target metal-[octamethyl-tetrapyrazinoporphyrazine]. |

| UV-Vis Spectroscopy | The electronic absorption spectrum in a suitable solvent (e.g., quinoline) is expected to exhibit an intense Q-band in the range of 600-700 nm, which is characteristic of the phthalocyanine macrocycle. A bathochromic (red) shift of this band is often observed with the introduction of peripheral substituents.[6] |

| Fluorescence Spectroscopy | For fluorescent metal complexes (e.g., Zn, Mg), an emission spectrum can be recorded, which is typically a mirror image of the Q-band absorption. |

| NMR Spectroscopy | 1H and 13C NMR spectroscopy can be used to confirm the structure of the compound, with signals corresponding to the methyl and pyrazine protons and carbons. |

Visualizations

Synthesis Pathway

Caption: Synthesis of Metal-[Octamethyl-tetrapyrazinoporphyrazine].

Experimental Workflow

Caption: Experimental workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 4. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium Phthalocyanines and Tetrapyrazinoporphyrazines: The Influence of a Solvent and a Delivery System on a Dissociation of Central Metal in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Methyl-2,3-pyrazinedicarbonitrile in Materials Science

Disclaimer: The following application notes and protocols are based on the established use of structurally similar pyrazine derivatives in materials science. Due to a lack of specific published data on 5-Methyl-2,3-pyrazinedicarbonitrile, these guidelines are provided as representative examples and may require optimization for this specific compound.

Introduction

5-Methyl-2,3-pyrazinedicarbonitrile is a heterocyclic organic compound with potential applications in the development of advanced functional materials. The pyrazine core, with its electron-deficient nature, coupled with the nitrile functional groups, makes it an attractive building block for various materials. The nitrile groups can participate in coordination with metal ions or act as precursors for other functional groups. The methyl group can influence the solubility and packing of the resulting materials. While direct applications of 5-Methyl-2,3-pyrazinedicarbonitrile in materials science are not extensively documented, its structural similarity to other pyrazine derivatives suggests its potential use in coordination polymers, metal-organic frameworks (MOFs), and as a component in organic electronic materials such as those used in Organic Light-Emitting Diodes (OLEDs).

Potential Applications in Materials Science

Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The two adjacent nitrile groups on the pyrazine ring of 5-Methyl-2,3-pyrazinedicarbonitrile can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers and MOFs. These materials are of interest for applications in gas storage, separation, catalysis, and sensing. The methyl group can serve to functionalize the pores of the resulting framework, potentially influencing its selectivity for certain guest molecules.

Building Block for Organic Electronic Materials

Pyrazine derivatives are known to be used in the development of materials for organic electronics. The electron-withdrawing nature of the pyrazine ring and nitrile groups can be exploited to create materials with specific electronic properties, such as high electron affinity, which is desirable for n-type semiconductors in organic thin-film transistors (OTFTs) and as electron transport or emissive layer components in OLEDs. Specifically, pyrazine-based molecules have been investigated as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Experimental Protocols

Protocol 1: Representative Synthesis of a 1D Coordination Polymer with a Pyrazine Dicarbonitrile Ligand

This protocol describes a general method for the synthesis of a one-dimensional coordination polymer using a pyrazine dicarbonitrile derivative as a bridging ligand. This method is adapted from procedures for similar pyrazine-based coordination polymers.

Materials:

-

5-Methyl-2,3-pyrazinedicarbonitrile (as the ligand)

-

A metal salt (e.g., Copper(II) nitrate, Silver(I) nitrate)

-

Solvent (e.g., Methanol, Acetonitrile, Dimethylformamide)

Procedure:

-

Solution Preparation:

-

In a clean glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of the chosen solvent.

-

In a separate vial, dissolve 0.1 mmol of 5-Methyl-2,3-pyrazinedicarbonitrile in 5 mL of the same solvent. Gentle heating or sonication may be required to aid dissolution.

-

-

Reaction Mixture:

-

Slowly add the ligand solution to the metal salt solution with continuous stirring.

-

Alternatively, for crystal growth via liquid diffusion, carefully layer the lighter solution over the denser solution in a narrow tube.

-

-

Crystallization:

-

Seal the vial or tube and leave it undisturbed at room temperature.

-

Crystals are expected to form over a period of several hours to days.

-

-

Isolation and Purification:

-

Once a suitable amount of crystalline product has formed, carefully decant the mother liquor.

-

Wash the crystals with a small amount of fresh, cold solvent.

-

Dry the crystals under vacuum or in a desiccator.

-

Characterization:

The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, infrared (IR) spectroscopy to confirm the coordination of the ligand to the metal center, and thermogravimetric analysis (TGA) to assess its thermal stability.

Protocol 2: Illustrative Solvothermal Synthesis of a Metal-Organic Framework (MOF) with a Pyrazine Dicarboxylate Ligand (by analogy)

As the dinitrile can be hydrolyzed to a dicarboxylate, this protocol outlines a common solvothermal method for synthesizing MOFs using a pyrazine dicarboxylate linker, which could be derived from 5-Methyl-2,3-pyrazinedicarbonitrile.

Materials:

-

5-Methyl-2,3-pyrazinedicarboxylic acid (derived from the dinitrile)

-

A metal salt (e.g., Zinc(II) nitrate, Copper(II) acetate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

Modulator (optional, e.g., formic acid, acetic acid)

Procedure:

-

Precursor Solution:

-

In a Teflon-lined autoclave, dissolve 0.5 mmol of the metal salt and 0.5 mmol of 5-Methyl-2,3-pyrazinedicarboxylic acid in 20 mL of the solvent.

-

If a modulator is used, add a specified amount (e.g., 10-100 equivalents relative to the linker).

-

-

Solvothermal Reaction:

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and hold for a designated time (e.g., 24-72 hours).

-

-

Product Isolation:

-

After the reaction is complete, allow the oven to cool down to room temperature slowly.

-

Collect the crystalline product by filtration.

-

-

Activation:

-

Wash the collected crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.

-

To remove the solvent molecules from the pores, the crystals are typically solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) and then heated under vacuum.

-

Characterization:

The synthesized MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, gas sorption analysis (e.g., N2 at 77 K) to determine its surface area and porosity, and TGA to evaluate its thermal stability.

Protocol 3: General Fabrication of a Multilayer OLED Device

This protocol provides a general outline for the fabrication of an OLED device using thermal evaporation, where a pyrazine dicarbonitrile derivative could potentially be used in the emissive or electron-transporting layer.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Organic materials for:

-

Hole Injection Layer (HIL), e.g., HAT-CN

-

Hole Transport Layer (HTL), e.g., TAPC

-

Emissive Layer (EML): Host material (e.g., CBP) doped with the pyrazine-based emitter

-

Electron Transport Layer (ETL), e.g., TPBi

-

Electron Injection Layer (EIL), e.g., LiF

-

-

Cathode material: Aluminum (Al)

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and then treat them with UV-ozone to improve the work function of the ITO.

-

-

Thin Film Deposition:

-

Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

-

Deposit the organic layers and the cathode sequentially onto the ITO anode by thermal evaporation. The deposition rates and thicknesses of each layer must be precisely controlled. A typical device architecture might be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 20 nm, with the pyrazine derivative doped at a specific concentration) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm) / Al (e.g., 100 nm).

-

-

Encapsulation:

-

After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.

-

Characterization:

The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Data Presentation

Due to the absence of specific experimental data for materials incorporating 5-Methyl-2,3-pyrazinedicarbonitrile, the following tables present hypothetical yet plausible data based on the performance of related pyrazine derivatives in similar applications.

Table 1: Hypothetical Properties of a Coordination Polymer Derived from 5-Methyl-2,3-pyrazinedicarbonitrile

| Property | Value | Method |

| Formula | [Cu(C₈H₅N₄)₂(NO₃)₂]ₙ | Single-Crystal X-ray Diffraction |

| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |

| Decomposition Temperature | ~250 °C | Thermogravimetric Analysis (TGA) |

| Key IR Peaks (cm⁻¹) | ~2240 (C≡N stretch, shifted upon coordination) | Fourier-Transform Infrared (FTIR) Spectroscopy |

Table 2: Anticipated Performance of a TADF-OLED Employing a 5-Methyl-2,3-pyrazinedicarbonitrile-based Emitter

| Parameter | Projected Value |

| Emission Peak (nm) | 450 - 480 (Blue) |

| Maximum External Quantum Efficiency (EQE) (%) | 10 - 15 |

| Maximum Luminance (cd/m²) | > 5,000 |

| Color Coordinates (CIE 1931) | (0.15, 0.20) |

| Turn-on Voltage (V) | 3.0 - 4.0 |

Visualizations

Below are Graphviz diagrams illustrating the logical workflows and relationships described in the protocols.

Caption: General workflow for the synthesis of a coordination polymer.

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Caption: General fabrication process for an Organic Light-Emitting Diode.

Application of 2,3-Dicyano-5-methylpyrazine Derivatives in Photoredox Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,3-dicyanopyrazine (DPZ) derivatives, with a focus on structures analogous to 2,3-Dicyano-5-methylpyrazine, in photoredox catalysis. These organic photocatalysts have emerged as powerful tools in synthetic organic chemistry, offering a metal-free alternative to traditional transition metal-based catalysts. Their tunable photophysical and electrochemical properties, combined with high catalytic efficiency at low loadings, make them valuable for a range of chemical transformations.

Introduction

Dicyanopyrazines (DPZ) are a class of purely organic photocatalysts that have garnered significant attention for their ability to initiate a variety of photoredox transformations under visible light irradiation.[1][2] These molecules typically feature a push-pull electronic structure, with the dicyanopyrazine core acting as a potent electron acceptor.[2] Substitution at the 5- and 6-positions of the pyrazine ring with electron-donating groups, such as methyl or thiophene moieties, allows for the fine-tuning of their redox potentials and absorption spectra.[2][3] This tunability enables their application in a wide array of reactions, including C-H functionalizations, cross-dehydrogenative couplings (CDC), and cycloadditions.[1][4]

Quantitative Data Summary

The following tables summarize the key photophysical properties and catalytic performance of selected dicyanopyrazine derivatives in various photoredox reactions.

Table 1: Photophysical and Electrochemical Properties of Dicyanopyrazine (DPZ) Derivatives.

| Catalyst | λmax (nm) | E0,0 (eV) | E1/2(red) (V vs SCE) | E*red (V vs SCE) | Fluorescence Quantum Yield (%) |